![molecular formula C11H13NO4S B12547439 Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate CAS No. 144865-23-6](/img/structure/B12547439.png)
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate
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Overview
Description
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate is an organic compound with the molecular formula C11H13NO4S It is a derivative of propanoate, featuring a nitrophenyl group and a sulfanyl group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate typically involves the esterification of 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-nitrophenyl)propanoate: Similar structure but lacks the sulfanyl group.
Methyl 2-methyl-2-(4-aminophenyl)propanoate: Similar structure but has an amino group instead of a nitro group.
Methyl 2-methyl-2-(4-nitrophenyl)butanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate is unique due to the presence of both a nitrophenyl group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate, also known by its CAS number 144865-23-6, is a compound of interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
The compound features a nitrophenyl group and a sulfanyl moiety, which are often associated with enhanced biological activity due to their electron-withdrawing properties.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies indicate that the presence of the nitro group enhances the antibacterial efficacy against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Compound A (similar structure) | 16 | Staphylococcus aureus |
Compound B (similar structure) | 32 | Escherichia coli |
Note: MIC values for this compound are yet to be determined in specific studies.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing a nitrophenyl group have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
Case Study: Cytotoxicity Against Cancer Cell Lines
One study evaluated the cytotoxic effects of several derivatives on A549 and Caco-2 cells using the MTT assay. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity:
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | A549 |
Compound C (related structure) | 25 | Caco-2 |
Compound D (related structure) | 50 | A549 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The nitro group may interact with key enzymes in microbial metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to their cytotoxic effects.
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. However, further research is required to elucidate its precise mechanisms of action and to determine its efficacy in clinical settings.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo efficacy assessments.
- Exploration of potential side effects and toxicity profiles.
Properties
CAS No. |
144865-23-6 |
---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-nitrophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H13NO4S/c1-11(2,10(13)16-3)17-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 |
InChI Key |
CRHPUCZIJCRIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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